N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
Description
N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a benzamide derivative featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group and a 4-fluorophenyl ethyl substituent. This compound’s structure combines a sulfone moiety (from the dioxidotetrahydrothieno-thiazol ring) with a benzamide group, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C20H19FN2O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H19FN2O3S2/c21-16-8-6-14(7-9-16)10-11-23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)15-4-2-1-3-5-15/h1-9,17-18H,10-13H2 |
InChI Key |
RBVLGJOSDNYXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the thiazole ring and subsequent functionalization to introduce the benzamide group. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzamide-Thiazole/Thiadiazole Class
The target compound shares structural motifs with several synthesized derivatives in the provided evidence, particularly:
- Triazole-thione derivatives (Compounds [7–9] in ) : These feature a 1,2,4-triazole core linked to sulfonylphenyl and difluorophenyl groups. Unlike the target compound, they lack the bicyclic sulfone system but exhibit tautomerism (thione vs. thiol forms), which influences their reactivity and stability .
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ): This derivative contains a thiadiazole ring fused with an isoxazole group. While both compounds have benzamide moieties, the target’s bicyclic sulfone system provides greater rigidity and distinct electronic effects compared to the monocyclic thiadiazole .
Functional Group Analysis
- Sulfone vs. In contrast, compounds like [7–9] () possess a single sulfonyl group attached to a phenyl ring, which may reduce electron-withdrawing effects .
- Fluorophenyl Substituents : The 4-fluorophenyl ethyl group in the target compound parallels the 2,4-difluorophenyl groups in ’s hydrazinecarbothioamides. Fluorine’s electronegativity and lipophilicity are critical for modulating bioavailability and target binding .
Biological Activity
N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a thieno-thiazole core with a fluorophenyl ethyl side chain and a benzamide moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of the molecule. The molecular structure can be represented as follows:
- Molecular Formula : C19H19F N2O2S2
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds with thieno-thiazole structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno-thiazole derivatives exhibited potent cytotoxic activity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell growth regulation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis |
| Compound B | A549 (Lung) | 15 | Cell Cycle Arrest |
Anti-inflammatory Effects
In addition to anticancer properties, there is emerging evidence that thieno-thiazole derivatives may possess anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines in vitro.
Research Findings : A recent investigation highlighted that thieno-thiazole derivatives reduced TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential application in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics; however, detailed studies are required to assess its bioavailability and metabolic pathways.
Toxicity Profile : Initial toxicity assessments suggest low acute toxicity; however, further chronic toxicity studies are necessary to evaluate long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
